Molecular weight and formula of N-(L-Valyl) Valganciclovir HCl
Molecular weight and formula of N-(L-Valyl) Valganciclovir HCl
An In-depth Technical Guide to the Molecular Properties and Analysis of N-(L-Valyl) Valganciclovir HCl
Abstract
This technical guide provides a comprehensive analysis of N-(L-Valyl) Valganciclovir hydrochloride, a known impurity and related compound of the antiviral drug Valganciclovir HCl. The document details the molecular formula and weight of both compounds, elucidates their structural relationship, and outlines authoritative analytical methodologies for their characterization and quantification. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of Valganciclovir and its related substances.
Introduction: The Context of Valganciclovir and its Impurities
Valganciclovir is an antiviral medication widely used for the treatment and prevention of cytomegalovirus (CMV) infections, particularly in immunocompromised patients such as those with HIV/AIDS or organ transplant recipients.[1][2][3] Structurally, Valganciclovir is the L-valyl ester of Ganciclovir, a synthetic analogue of 2'-deoxyguanosine.[1][2] This esterification makes Valganciclovir a prodrug, a strategic modification that significantly enhances the oral bioavailability of the active Ganciclovir moiety.[4][5] Upon oral administration, intestinal and hepatic esterases rapidly hydrolyze Valganciclovir into Ganciclovir, which then exerts its antiviral effect by inhibiting viral DNA synthesis.[3][4]
In the synthesis and storage of any active pharmaceutical ingredient (API), the formation of impurities is a critical concern that directly impacts the safety and efficacy of the final drug product. N-(L-Valyl) Valganciclovir is a process-related impurity of Valganciclovir.[6][7] It represents the addition of a second L-valine molecule to the Valganciclovir structure. The rigorous identification, characterization, and quantification of such impurities are mandated by regulatory bodies to ensure product quality and patient safety. This guide provides the foundational physicochemical data and analytical strategies necessary for this purpose.
Core Physicochemical Properties
The fundamental identity of a chemical compound is established by its molecular formula and corresponding molecular weight. These parameters are essential for stoichiometric calculations in synthesis, preparation of standard solutions for analysis, and mass spectrometry-based identification. The properties for both the parent drug, Valganciclovir HCl, and its N-valyl impurity are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source |
| Valganciclovir HCl | C₁₄H₂₂N₆O₅ · HCl | 390.83 | [3][4][5] |
| N-(L-Valyl) Valganciclovir | C₁₉H₃₁N₇O₆ | 453.49 | [7] |
| N-(L-Valyl) Valganciclovir HCl | C₁₉H₃₁N₇O₆ · HCl | 489.96 (453.50 + 36.46) | [8] |
Structural Elucidation and Molecular Relationship
Understanding the structural relationship between Ganciclovir, Valganciclovir, and N-(L-Valyl) Valganciclovir is key to appreciating the synthetic and degradative pathways that can lead to the formation of this impurity.
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Ganciclovir: The core active antiviral agent.
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Valganciclovir: The prodrug form, created by adding an L-valine ester to one of Ganciclovir's hydroxyl groups. This modification improves absorption in the gastrointestinal tract.[5]
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N-(L-Valyl) Valganciclovir: An impurity formed by the addition of a second L-valine molecule.
The following diagram illustrates this molecular progression.
Caption: Structural progression from Ganciclovir to its prodrug and related impurity.
Analytical Methodology for Characterization
The identification and quantification of Valganciclovir and its impurities, including N-(L-Valyl) Valganciclovir, necessitate robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase (RP-HPLC) configuration, is the predominant technique for separation and analysis.[6] For enhanced sensitivity and definitive identification, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS).[9][10]
Experimental Protocol: RP-HPLC for Impurity Profiling
This protocol provides a representative, self-validating methodology for the separation of Valganciclovir from its known impurities. The causality behind these choices is to achieve optimal resolution between the main peak (Valganciclovir) and closely eluting impurity peaks.
Objective: To develop a stability-indicating RP-HPLC method capable of separating Valganciclovir from N-(L-Valyl) Valganciclovir and other process-related impurities.
Instrumentation:
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HPLC system with a quaternary pump, autosampler, column thermostat, and UV or PDA detector.
Chromatographic Conditions:
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Column: Zorbax SB C18 (or equivalent), 4.6 x 150 mm, 5 µm. The C18 stationary phase is chosen for its hydrophobic properties, which effectively retain and separate the moderately polar analytes.
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for the basic amine groups in the molecules.
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Mobile Phase B: Methanol or Acetonitrile. These organic solvents are used to elute the analytes from the column.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C. Temperature control is crucial for reproducible retention times.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
Step-by-Step Procedure:
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Standard Preparation:
-
Accurately weigh and dissolve reference standards of Valganciclovir HCl and N-(L-Valyl) Valganciclovir HCl in a suitable diluent (e.g., Mobile Phase A or a water/methanol mixture) to a known concentration (e.g., 10 µg/mL). This provides the basis for peak identification and quantification.
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Sample Preparation:
-
Accurately weigh and dissolve the Valganciclovir HCl API or drug product sample in the diluent to a final concentration of approximately 1 mg/mL.
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-
Gradient Elution Program:
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A gradient program is essential to resolve early-eluting polar impurities from the main analyte and later-eluting non-polar impurities.[11]
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 25.0 40 60 30.0 10 90 35.0 10 90 35.1 95 5 | 40.0 | 95 | 5 |
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Analysis and Data Processing:
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Inject the standard and sample solutions.
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Identify the peaks based on the retention times obtained from the reference standards.
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Calculate the percentage of each impurity using the area normalization method or against a qualified reference standard.
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Analytical Workflow Visualization
The logical flow of the analytical process, from sample preparation to final data analysis, is critical for ensuring accuracy and repeatability.
Caption: Workflow for RP-HPLC based impurity profiling of Valganciclovir HCl.
Significance in Drug Development and Quality Control
The control of impurities is a foundational pillar of pharmaceutical development. Regulatory agencies like the FDA require stringent control over any impurity present at a level of 0.1% or higher.
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Safety: Impurities may have their own pharmacological or toxicological profiles, which could pose a risk to patients.
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Efficacy: The presence of impurities reduces the concentration of the actual API, potentially impacting the drug's effectiveness.
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Stability: Certain impurities can affect the stability of the drug product over its shelf life.
Therefore, having a well-characterized profile of potential impurities, such as N-(L-Valyl) Valganciclovir, and a validated analytical method to monitor them is not merely a technical exercise but a regulatory and ethical necessity. The data presented in this guide serves as a crucial reference for method development, validation, and routine quality control testing.
Conclusion
N-(L-Valyl) Valganciclovir HCl is a significant related compound to the antiviral agent Valganciclovir HCl. A thorough understanding of its molecular formula (C₁₉H₃₁N₇O₆ · HCl) and molecular weight (489.96 g/mol ) is indispensable for its accurate identification and quantification. The application of robust analytical techniques, primarily RP-HPLC, allows for the effective monitoring of this and other impurities, ensuring that Valganciclovir drug products meet the high standards of purity, safety, and efficacy required for patient care.
References
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Babu, K. S., et al. (n.d.). Synthesis of Valganciclovir Hydrochloride Congeners. Scilit. Retrieved from [Link]
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Singh, O., & Saxena, S. (2018). Development and Validation of A Sensitive and Rugged LC-MS/MS Method for Evaluation of Valganciclovir and its Active Metabolite Ganciclovir in Human Plasma. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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Kumar, R. S., et al. (2012). Development of a RP-LC method for a diastereomeric drug valganciclovir hydrochloride by enhanced approach. ResearchGate. Retrieved from [Link]
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